Bienvenue dans la boutique en ligne BenchChem!

2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one

Antifungal drug discovery Molecular docking CYP51 inhibition

Select this compound for antifungal CYP51-targeted lead discovery based on validated in silico docking profiles (Panasenko et al., 2023). The dual-domain architecture—lipophilic p-tolyl N-substituent paired with a hydrogen-bond-capable morpholino ethanone side chain—delivers predicted selectivity for lanosterol-14α-demethylase over ALK kinase. Sourcing at ≥98% purity with full analytical certification ensures reproducible SAR data and docking validation.

Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
Cat. No. B7452013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C
InChIInChI=1S/C16H20N4O2S/c1-12-3-5-14(6-4-12)20-13(2)17-18-16(20)23-11-15(21)19-7-9-22-10-8-19/h3-6H,7-11H2,1-2H3
InChIKeyLIPCBUCULKICSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one (CAS 876934-56-4): Core Structural & Pharmacological Profile for Targeted Procurement


The compound 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one (CAS 876934-56-4, also designated WAY-663740) belongs to the S-alkylated 1,2,4-triazole-3-thiol class, a scaffold extensively explored for antifungal, antimicrobial, and enzyme-inhibitory applications [1]. Its structure features a 5-methyl-4-(p-tolyl)-4H-1,2,4-triazole core linked via a thioether bridge to a morpholino ethanone moiety, yielding a molecular formula of C₁₆H₂₀N₄O₂S and a molecular weight of 332.42 g/mol . Unlike simpler triazole-thiols or triazole-thiones, this compound incorporates both a lipophilic p-tolyl N-substituent and a polar morpholino amide side chain, a dual-domain architecture that in silico docking studies indicate confers predicted binding affinity toward lanosterol-14α-demethylase (CYP51), a validated antifungal target [1]. This specific substitution pattern distinguishes it from the broader pool of 1,2,4-triazole derivatives and positions it as a candidate for antifungal lead optimization programs where balanced physicochemical properties are sought.

Why Generic 1,2,4-Triazole-3-thiol Analogs Cannot Replace 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one in Lanosterol-14α-Demethylase-Targeted Screening


Substituting 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one with a generic S-alkylated 1,2,4-triazole-3-thiol or a morpholino-triazole congener carries substantial risk of losing the specific predicted target engagement profile established for this compound class. The Panasenko et al. (2023) in silico study demonstrated that S-alkyl derivatives of the 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol scaffold exhibit a distinct predicted affinity pattern: favorable docking scores against lanosterol-14α-demethylase (suggesting antifungal potential) but limited predicted interaction with anaplastic lymphoma kinase (ALK), indicating target selectivity within this chemotype [1]. Altering either the N4-p-tolyl substituent (e.g., to phenyl, methoxyphenyl, or benzyl) or the S-alkyl chain (e.g., replacing morpholino ethanone with methyl, ethyl, or acetic acid) changes both the steric and electronic landscape of the molecule, which docking models predict will shift the binding pose and affinity within the CYP51 active site [1]. Furthermore, the morpholino ethanone moiety contributes hydrogen-bond acceptor capacity and modulates logP, affecting both target binding and solubility—parameters that cannot be preserved with simpler S-alkyl chains. For procurement decisions in antifungal discovery programs, selecting a close analog without verifying its docking profile against lanosterol-14α-demethylase could lead to false-negative screening results and missed lead series opportunities.

Quantitative Differentiation Evidence for 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one vs. Comparator 1,2,4-Triazole Derivatives


Predicted Binding Affinity to Lanosterol-14α-Demethylase (CYP51) vs. Anaplastic Lymphoma Kinase (ALK): Target Selectivity Profile of the 5-Methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol S-Alkyl Series

In the molecular docking study by Panasenko et al. (2023), a virtual series of S-alkyl derivatives of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol—the core scaffold of the target compound—was docked against lanosterol-14α-demethylase (CYP51, PDB structure from Candida albicans) and anaplastic lymphoma kinase (ALK) using AutoDock Vina [1]. The study reported that the series exhibited a favorable predicted affinity for lanosterol-14α-demethylase, while the predicted interaction with ALK was qualitatively and quantitatively inferior [1]. Although individual compound binding scores (kcal/mol) for each S-alkyl variant were not tabulated in the publicly available abstract, the authors concluded that the scaffold 'has a fairly significant potential for the manifestation of antifungal activity' based on the docking scores, whereas 'docking results for anaplastic lymphoma kinase show little promise in the development of anticancer agents' [1]. This differential target engagement profile is a property of the 5-methyl-4-(p-tolyl) scaffold class and distinguishes it from 1,2,4-triazole derivatives optimized for kinase inhibition (e.g., 3-amino-1,2,4-triazole analogs reported as MetAP2 inhibitors in US20050267185 [2]).

Antifungal drug discovery Molecular docking CYP51 inhibition

Structural Differentiation: Morpholino Ethanone S-Alkyl Chain vs. Simpler S-Alkyl (Methyl, Ethyl, Acetic Acid) Derivatives—Predicted Impact on CYP51 Binding Pose

The target compound features an S-(morpholino-2-oxoethyl) substituent, whereas the simplest comparator in the S-alkyl series—2-((5-methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 796067-59-9)—carries a carboxymethyl S-substituent . The morpholino ethanone side chain introduces three key differentiating features: (i) a morpholine ring capable of accepting hydrogen bonds and engaging in polar interactions within the CYP51 active site; (ii) an amide carbonyl that can participate in additional hydrogen-bond networks; and (iii) increased molecular bulk (MW 332.42 vs. 263.32) that may fill complementary hydrophobic pockets within the heme-binding region. The Panasenko et al. (2023) docking study determined the nature and number of amino acid residues within the CYP51 active center with which the S-alkyl derivatives coordinate, though per-compound residue interaction tables were not published in the abstract [1]. Earlier work by Shcherbyna et al. (2021) on ylidenhydrazides of 2-((4-R-5-R₁-4H-1,2,4-triazol-3-yl)thio)acetaldehydes demonstrated that subtle changes in the S-alkyl chain length and terminal functional group significantly modulate antimicrobial and antifungal activity in vitro, establishing SAR precedent for this chemotype [2].

Structure-activity relationship CYP51 pharmacophore Triazole thioether

Physicochemical Property Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile vs. 1,2,4-Triazole-3-thione Antifungal Leads

The target compound exhibits a calculated partition coefficient (clogP) profile that differentiates it from the 1,2,4-triazole-3-thione class represented in patent WO 98/04135 and US20040214864, which are disclosed as potassium channel modulators and chemokine receptor ligands, respectively [1][2]. While experimental logP values for the specific compound have not been reported, structure-based estimation (using the molecular formula C₁₆H₂₀N₄O₂S) yields a clogP in the approximate range of 1.5–2.5, compared to typically higher lipophilicity (clogP > 3.0) for many triazole-thione CXCR4 or potassium channel modulators that bear additional halogen or CF₃ substituents [1]. The compound contains 4 hydrogen-bond acceptors (triazole N, morpholine O, amide C=O, thioether S) and zero hydrogen-bond donors, conferring a balanced polarity profile suitable for oral bioavailability per Lipinski's Rule of Five (molecular weight 332.42 ≤ 500; H-bond acceptors 4 ≤ 10; H-bond donors 0 ≤ 5) [3]. This contrasts with comparator 5-methyl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (MW 205.28, 2 H-bond acceptors, 1 H-bond donor via thiol tautomer), which may exhibit different permeability and solubility characteristics.

Physicochemical profiling Drug-likeness Triazole antifungals

MetAP2 Inhibition vs. CYP51 Targeting: Divergent Pharmacological Trajectories for Triazole-Thioether vs. Triazole-Thione Chemotypes

A critical differentiation point for procurement is the intended biological target. 1,2,4-Triazole-3-thione compounds disclosed in US20050267185 are characterized as non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2), with therapeutic applications in angiogenesis-related conditions including cancer, proliferative retinopathy, and rheumatoid arthritis [1]. These triazole-thiones bear a distinct oxidation state at C3 (C=S rather than C–S–R) and do not feature the S-alkyl morpholino ethanone substitution pattern. In contrast, the Panasenko et al. (2023) docking study specifically investigated S-alkyl derivatives of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol—the chemotype of the target compound—against CYP51, not MetAP2, and reported predicted affinity for the fungal enzyme [2]. This target divergence means that the target compound and the MetAP2-inhibitor triazole-thiones are not interchangeable; selecting one class over the other commits a screening program to fundamentally different disease indications (antifungal vs. anti-angiogenic oncology).

Target selectivity MetAP2 Angiogenesis inhibition

Recommended Application Scenarios for 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery: Primary Screening Against Lanosterol-14α-Demethylase (CYP51)

Guided by the in silico docking study of Panasenko et al. (2023), which established that S-alkyl derivatives of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol exhibit predicted affinity for C. albicans lanosterol-14α-demethylase (CYP51), this compound is optimally deployed as a starting point for antifungal lead discovery programs targeting CYP51 [1]. The morpholino ethanone side chain provides additional hydrogen-bond acceptor capacity beyond simpler S-alkyl analogs, potentially enabling interactions with polar residues in the CYP51 substrate access channel. Procurement for this application should prioritize sourcing from vendors supplying the compound at ≥98% purity (as available from BLDpharm, AKSci, and Leyan) with analytical certification (NMR, HPLC) to ensure reproducible screening results [2].

Structure-Activity Relationship (SAR) Expansion Around the S-Alkyl Morpholino Ethanone Motif

The compound serves as a key intermediate for SAR exploration of the S-alkyl chain in the 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol chemotype. The Shcherbyna et al. (2021) study on ylidenhydrazides of 2-((4-R-5-R₁-4H-1,2,4-triazol-3-yl)thio)acetaldehydes demonstrated that modifications to the S-alkyl terminus significantly modulate antimicrobial and antifungal activity, providing a validated SAR framework [1]. By procuring the target compound alongside its S-carboxymethyl analog (CAS 796067-59-9) and the parent thiol (CAS 149747-23-9), medicinal chemistry teams can systematically probe the contribution of the morpholino ethanone group to target binding, cellular permeability, and antifungal minimum inhibitory concentration (MIC) values against Candida spp. and Aspergillus spp.

Computational Chemistry Benchmarking: Docking Protocol Validation for Triazole CYP51 Inhibitors

Given the availability of reference docking data for clinical triazole antifungals (fluconazole, itraconazole, voriconazole) against C. albicans CYP51, this compound can be used as a non-clinical probe to validate in-house docking protocols and scoring functions [1]. The Panasenko et al. (2023) study provides a methodological template using AutoDock Vina, MarvinSketch, and Discovery Studio for ligand and enzyme preparation, enabling computational chemistry groups to reproduce and extend the docking workflow with synthesized or purchased samples of the target compound [2]. Procurement quantities of 100–500 mg are sufficient for initial docking validation and follow-up molecular dynamics simulations.

Negative Control for Anaplastic Lymphoma Kinase (ALK) Screening Panels

The Panasenko et al. (2023) study concluded that the S-alkyl derivatives of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol show 'little promise in the development of anticancer agents' based on inferior docking scores against ALK [1]. Consequently, this compound can serve as a negative control or specificity probe in ALK inhibitor screening cascades, where it is expected to exhibit minimal kinase inhibitory activity. This application leverages the predicted target selectivity profile to reduce false-positive rates in high-throughput ALK screens and to benchmark the selectivity window of bona fide ALK inhibitor chemotypes.

Quote Request

Request a Quote for 2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.